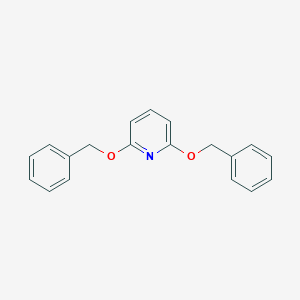

2,6-Bis(benzyloxy)pyridine

Beschreibung

Contextual Significance in Pyridine (B92270) Chemistry

Pyridine frameworks are fundamental components in a vast array of natural products and pharmaceutical agents. researchgate.net Within this broad context, 2,6-Bis(benzyloxy)pyridine has established its significance primarily as a key synthetic intermediate. smolecule.comarborpharmchem.com Its utility stems from its role in the construction of complex molecular architectures, including phenanthroindolizidine alkaloids. smolecule.com

More recently, its application has expanded into advanced areas of medicinal chemistry. A notable example is its use as a stable surrogate for the hydrolytically unstable glutarimide (B196013) ring during the synthesis of ligands. bostonsociety.org This strategy facilitates the development of molecules for targeted protein degradation, a promising therapeutic approach. bostonsociety.org The compound is also explored in coordination chemistry, where it can form complexes with transition metals for potential use in catalysis. smolecule.com

Molecular Architecture and Strategic Benzyloxy Functionality

The molecular structure of this compound is central to its utility in chemical synthesis. It consists of a planar pyridine core flanked by two benzyloxy (C₆H₅CH₂O–) groups at the 2- and 6-positions. smolecule.comvulcanchem.com This symmetrical arrangement is not merely incidental; it represents a sophisticated use of a protective group strategy. smolecule.com

The benzyloxy groups serve several strategic functions:

Protection and Steric Hindrance: They act as bulky protecting groups for what would otherwise be hydroxyl functionalities (2,6-dihydroxypyridine). This creates a sterically hindered environment around the nitrogen heteroatom, preventing unwanted side reactions and directing subsequent chemical modifications to other parts of the molecule. smolecule.com

Electronic Effects: The oxygen atoms of the benzyloxy groups are electron-withdrawing, which reduces the basicity of the pyridine ring. This electronic modulation is crucial for controlling the reactivity of the compound in various synthetic steps.

Geometric Configuration: Crystallographic analysis of analogous structures indicates that the pyridine ring remains planar, with the benzyloxy substituents oriented at significant dihedral angles (approximately 67–72°) relative to the central ring. vulcanchem.com This defined three-dimensional structure influences how the molecule interacts with other reagents.

The combination of steric bulk and electronic influence makes the benzyloxy groups highly effective for selectively masking the 2- and 6-positions while other transformations are carried out. smolecule.com

Historical Development and Initial Research Trajectories

The emergence of this compound as a useful synthetic tool is rooted in the broader advancements in heterocyclic chemistry during the mid-20th century. smolecule.com While specific records detailing its initial synthesis are not widely documented, its importance grew in tandem with the increasing complexity of synthetic targets in organic chemistry. smolecule.com

Initial research trajectories focused on leveraging the compound as a protected form of 2,6-dihydroxypyridine (B1200036). A common synthetic route involves the alkylation of 2,6-dihydroxypyridine with benzyl (B1604629) bromide in the presence of a base like potassium carbonate. smolecule.com Another method involves the reaction of 2,6-difluoropyridine (B73466) with benzyl alcohol. bostonsociety.org

The primary application driving early interest was its role in the total synthesis of complex natural products. smolecule.com Over time, the scope of its use has broadened significantly. Modern research has demonstrated its value in constructing C-C and C-N bonds through palladium-catalyzed reactions like Suzuki couplings and Buchwald aminations, followed by the removal of the benzyl groups via hydrogenation to reveal the final desired structure, such as a glutarimide ligand. bostonsociety.org

| Research Application | Description | Key Findings |

| Natural Product Synthesis | Used as an intermediate in the synthesis of complex molecules. | Enabled the construction of phenanthroindolizidine alkaloids by protecting the pyridine core. smolecule.com |

| Glutarimide Ligand Synthesis | Employed as a stable surrogate for the unstable glutarimide ring. | Allows for versatile functionalization via C-C and C-N bond formation before being converted to the final ligand with high efficiency. bostonsociety.org |

| Coordination Chemistry | Acts as a ligand that can form complexes with metal ions. | Derivatives have been studied for their potential in catalysis and materials science. smolecule.comvulcanchem.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,6-bis(phenylmethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2/c1-3-8-16(9-4-1)14-21-18-12-7-13-19(20-18)22-15-17-10-5-2-6-11-17/h1-13H,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IREZYNKPQCIUME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC(=CC=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60356136 | |

| Record name | 2,6-bis(benzyloxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16727-46-1 | |

| Record name | 2,6-Bis(phenylmethoxy)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16727-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-bis(benzyloxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,6 Bis Benzyloxy Pyridine

Precursor Identification and Retrosynthetic Strategies

The logical disconnection or retrosynthetic approach for 2,6-bis(benzyloxy)pyridine points to pyridine-2,6-diol as a key starting material. This strategy simplifies the synthesis to the formation of two ether linkages on the pyridine (B92270) ring.

Utilization of Pyridine-2,6-diol as a Core Building Block

Pyridine-2,6-diol, also known by its tautomeric form 6-hydroxy-2(1H)-pyridinone, serves as a fundamental building block for the synthesis of this compound. wikipedia.orgnih.gov This precursor is advantageous due to the presence of two hydroxyl groups at the 2 and 6 positions of the pyridine ring, which are the sites for subsequent chemical modification. wikipedia.orgnih.gov The reactivity of these hydroxyl groups allows for their conversion into benzyloxy moieties. Pyridine-2,6-diol itself can be derived from various methods, including the degradation of nicotine (B1678760) by microorganisms like Arthrobacter nicotinovorans. wikipedia.org

Application of Benzyl (B1604629) Protecting Groups in Synthesis

Benzyl groups are widely employed as protecting groups for hydroxyl functionalities in organic synthesis due to their stability under a range of reaction conditions and their susceptibility to removal by methods like catalytic hydrogenation. utsouthwestern.educhemrxiv.org In the synthesis of this compound, the benzyl group is not merely a protecting group but an integral part of the final molecular structure. The introduction of benzyl groups is typically achieved via a benzylation reaction, where a benzyl halide, such as benzyl bromide, reacts with the hydroxyl groups of pyridine-2,6-diol. ugm.ac.idresearchgate.net

O-Functionalization Approaches

The introduction of oxygen-containing functional groups onto the pyridine ring is a critical step in the synthesis of the target molecule. This can be achieved through various synthetic routes, including those that construct the diol functionality.

Diol Preparation via Halogen-Lithium Exchange and Electrophilic Quenching

While direct use of pyridine-2,6-diol is common, alternative strategies can be employed to generate the diol precursor. One such method involves a halogen-lithium exchange on a dihalopyridine, followed by quenching with an appropriate electrophile to introduce the hydroxyl groups. This approach offers a versatile entry to substituted pyridine diols.

Benzylation Reaction Chemistry

The final key transformation in the synthesis of this compound is the formation of the benzyl ether linkages. This is accomplished through a benzylation reaction that proceeds via a nucleophilic substitution mechanism.

Nucleophilic Substitution of Hydroxyl Moieties

The hydroxyl groups of pyridine-2,6-diol, or more accurately, the oxygen atoms of its deprotonated form (the pyridin-2,6-diolate), act as nucleophiles. wikipedia.orguoanbar.edu.iq In the presence of a suitable base, which deprotonates the hydroxyl groups to enhance their nucleophilicity, these oxygen centers attack the electrophilic carbon of a benzyl halide, such as benzyl bromide. beilstein-journals.orgd-nb.info This reaction is a classic example of a Williamson ether synthesis. The pyridine ring's electron-withdrawing nature can influence the reactivity of the hydroxyl groups. wikipedia.orggcwgandhinagar.com The reaction proceeds via an SN2 mechanism, where the nucleophilic oxygen displaces the halide leaving group from the benzyl substrate. quora.com

The table below summarizes the key reactants and their roles in the synthesis of this compound.

| Reactant/Reagent | Chemical Formula | Role in Synthesis |

| Pyridine-2,6-diol | C5H5NO2 | Core building block providing the pyridine ring and hydroxyl groups. wikipedia.orgnih.gov |

| Benzyl Bromide | C7H7Br | Benzylating agent, provides the benzyl groups. beilstein-journals.org |

| Base (e.g., KOH, NaH) | KOH, NaH | Deprotonates the hydroxyl groups to form a more potent nucleophile. |

The following table outlines a typical reaction for the synthesis of this compound.

| Step | Reaction | Description |

| 1 | Deprotonation | Pyridine-2,6-diol is treated with a strong base to form the corresponding diolate anion. |

| 2 | Nucleophilic Attack | The diolate anion reacts with two equivalents of benzyl bromide. |

| 3 | Product Formation | This compound is formed along with the halide salt as a byproduct. |

This synthetic approach provides an efficient route to this compound, a compound with applications as a building block in the synthesis of more complex molecules, including targeted protein degraders. chemrxiv.org

Reaction Conditions and Reagent Selection for Optimal Yields

Optimizing the yield of this compound hinges on the careful selection of reagents and precise control of reaction conditions. The Williamson ether synthesis is an S_N2 reaction, where an alkoxide ion acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide. wikipedia.org For the synthesis of this compound, 2,6-dihydroxypyridine (B1200036) serves as the alcohol precursor, which must first be deprotonated to form the more nucleophilic alkoxide. smolecule.comwikipedia.org

Base Selection: A crucial aspect of this synthesis is the choice of base for the deprotonation of 2,6-dihydroxypyridine. Common bases used include potassium carbonate (K₂CO₃) and sodium hydride (NaH). smolecule.comorganic-chemistry.org The strength of the base can influence the reaction rate and selectivity. For instance, NaH is a strong base that ensures complete deprotonation, which can be advantageous for driving the reaction to completion. organic-chemistry.org Milder bases like silver oxide (Ag₂O) can be employed when selective protection of one hydroxyl group over another is desired in diols, though this is less of a concern for the symmetrical 2,6-dihydroxypyridine. organic-chemistry.org

Reagent Stoichiometry and Addition: The stoichiometry of the reactants is another critical factor. Typically, an excess of the benzylating agent, benzyl bromide, is used to ensure complete conversion of the diol. For instance, reacting 2,6-dihydroxypyridine with 2.2 equivalents of α-benzyloximino acid chloride has been shown to produce the bis-substituted product in good yield. researchgate.net The method of addition can also be important; for example, dropwise addition of benzyl bromide to a refluxing solution of the dihydroxypyridine and base can help to control the reaction rate and minimize side reactions. tandfonline.com

Solvent and Temperature: The choice of solvent is dictated by the solubility of the reactants and its boiling point, which in turn determines the reaction temperature. Solvents commonly used for this type of reaction include methanol, tetrahydrofuran (B95107) (THF), and dichloromethane (B109758). researchgate.nettandfonline.com The reaction is often heated to reflux to increase the reaction rate. tandfonline.com The duration of the reaction can vary significantly, from a few hours to over 24 hours, depending on the specific conditions employed. wikipedia.orgtandfonline.com

Alternative Benzylating Agents: While benzyl bromide is a common choice, other benzylating agents can also be used. Benzyl trichloroacetimidate, promoted by an acid like trifluoromethanesulfonic acid, offers an alternative for substrates that are sensitive to basic conditions. organic-chemistry.org Another option is 2-benzyloxy-1-methylpyridinium triflate, a stable salt that can benzylate alcohols upon warming. orgsyn.org

Table 1: Reaction Conditions for the Synthesis of this compound and Related Compounds

| Starting Material | Benzylating Agent | Base | Solvent | Temperature | Yield | Reference |

| 2,6-Dihydroxypyridine | Benzyl bromide | Potassium carbonate | Not specified | Not specified | Not specified | smolecule.com |

| 3-hydroxy-6-(hydroxymethyl)-2-methyl-4H-pyran-4-one | Benzyl bromide | Sodium hydroxide | Methanol/Water | Reflux | Not specified | tandfonline.com |

| Diamine | α-Benzyloximino acid chloride (2.2 eq) | Not specified | Not specified | Not specified | 66% | researchgate.net |

| Alcohol | 2-Benzyloxy-1-methylpyridinium triflate | Magnesium oxide | α,α,α-Trifluorotoluene | Not specified | Good to excellent | orgsyn.org |

This table is interactive. Click on the headers to sort the data.

Isolation and Purification Techniques for Synthetic Products

Following the synthesis, the crude product, this compound, must be isolated from the reaction mixture and purified to remove unreacted starting materials, byproducts, and inorganic salts.

Initial Work-up: The initial step often involves concentrating the reaction mixture by rotary evaporation to remove the solvent. tandfonline.com The resulting residue is then typically taken up in an organic solvent, such as dichloromethane or ethyl acetate (B1210297), and washed with aqueous solutions to remove inorganic salts and other water-soluble impurities. tandfonline.comrsc.org For instance, washing with a dilute acid solution can neutralize any remaining base, while a wash with brine helps to remove water from the organic layer. rsc.org

Crystallization: Recrystallization is a common and effective method for purifying solid organic compounds. smolecule.com The crude product is dissolved in a suitable hot solvent or solvent mixture, and then allowed to cool slowly. As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals, while impurities remain dissolved in the mother liquor. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Methanol is one solvent that has been used for the recrystallization of pyridine derivatives. google.com

Chromatography: Column chromatography is a powerful technique for separating mixtures of compounds based on their differential adsorption onto a stationary phase. researchgate.netrsc.org For the purification of this compound, silica (B1680970) gel is a common stationary phase. rsc.org The crude product is loaded onto the top of the column, and a solvent or mixture of solvents (the eluent) is passed through the column. Compounds with different polarities will travel down the column at different rates, allowing for their separation. The choice of eluent is crucial for achieving good separation. A common eluent system for purifying pyridine derivatives is a mixture of ethyl acetate and hexanes or petroleum ether. rsc.orgorgsyn.org The fractions containing the pure product are then collected and the solvent is evaporated.

Extraction: Liquid-liquid extraction is used to separate compounds based on their relative solubilities in two immiscible liquids, typically water and an organic solvent. This technique is often used during the work-up phase to separate the organic product from aqueous-soluble impurities. rsc.org

Table 2: Common Purification Techniques for Pyridine Derivatives

| Technique | Description | Key Considerations | Reference |

| Recrystallization | Purification of solids based on differential solubility. | Choice of solvent is critical for good recovery and purity. | smolecule.comgoogle.com |

| Column Chromatography | Separation based on differential adsorption onto a stationary phase. | Selection of stationary phase (e.g., silica gel) and eluent system (e.g., ethyl acetate/hexanes) is crucial. | researchgate.netrsc.orgorgsyn.org |

| Extraction | Separation based on differential solubility in immiscible liquids. | Used in the initial work-up to remove water-soluble impurities. | rsc.org |

| Distillation | Purification of liquids based on differences in boiling points. | Can be used if the product is a liquid and thermally stable. | google.com |

This table is interactive. Click on the headers to sort the data.

Reactivity and Transformations of 2,6 Bis Benzyloxy Pyridine

Electrophilic Aromatic Substitution on the Pyridine (B92270) Ring

The pyridine ring, while generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electronegative nitrogen atom, is activated in 2,6-Bis(benzyloxy)pyridine. The two benzyloxy groups enhance the electron density of the ring, facilitating reactions with electrophiles. The directing effect of these substituents channels incoming electrophiles primarily to the C-3 and C-5 positions of the pyridine ring.

A prime example of electrophilic aromatic substitution on this compound is its regioselective halogenation. The benzyloxy groups at the 2 and 6 positions direct electrophiles, such as bromine, to the C-3 position. This reaction yields 3-bromo-2,6-bis(phenylmethoxy)pyridine, a key intermediate for further functionalization. The introduction of a bromine atom at this specific position provides a versatile synthetic handle for subsequent cross-coupling reactions, which are crucial in the synthesis of various ligands and pharmaceutical precursors.

Table 1: Regioselective Bromination of this compound

| Reactant | Reagent | Product | Position of Substitution | Reference |

| This compound | Bromine (Br₂) | 2,6-Bis(benzyloxy)-3-bromopyridine | C-3 |

Derivatization via C-C and C-N Coupling Reactions

The halogenated derivatives of this compound, particularly 3-bromo-2,6-bis(benzyloxy)pyridine, are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, allowing for the construction of more complex molecular architectures. nih.gov

The 3-bromo derivative of this compound serves as a precursor for the synthesis of important organoboron compounds. Through processes like metal-halogen exchange followed by borylation, it can be converted into boronic acids and their corresponding esters. arkat-usa.org

(2,6-Bis(benzyloxy)pyridin-3-yl)boronic acid is a valuable reagent, particularly in Suzuki-Miyaura coupling reactions. This reaction allows for the introduction of a wide range of aryl and heteroaryl groups at the C-3 position of the pyridine ring. Another stable and useful derivative is the pinacol (B44631) borate (B1201080) ester, 2,6-bis(benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. sigmaaldrich.com These boronic acid derivatives are pivotal intermediates in the synthesis of complex biaryl structures, which are prevalent motifs in medicinal chemistry.

Table 2: Boronic Acid and Ester Derivatives

| Precursor | Derivative | CAS Number | Molecular Formula | Application |

| 2,6-Bis(benzyloxy)-3-bromopyridine | (2,6-Bis(benzyloxy)pyridin-3-yl)boronic acid | 2096339-92-1 | C₁₉H₁₈BNO₄ | Suzuki-Miyaura Coupling Reagent. biosynth.com |

| 2,6-Bis(benzyloxy)-3-bromopyridine | 2,6-bis(benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | 2152673-80-6 | C₂₅H₂₈BNO₄ | Stable Intermediate for Cross-Coupling. sigmaaldrich.com |

The introduction of nitrogen-containing functional groups is another key transformation. 2,6-Bis(benzyloxy)pyridin-3-amine is an important derivative that can be synthesized from the parent compound. arborpharmchem.com This amine is a valuable organic synthesis intermediate, serving as a building block for the creation of more complex molecules such as drugs, dyes, and polymers. arborpharmchem.com As a nitrogen-containing heterocyclic compound, it can participate in various chemical reactions, including acting as a catalyst or reaction medium in processes like redox and nucleophilic substitution reactions. arborpharmchem.com

Table 3: Aminated Derivative of this compound

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Significance |

| 2,6-Bis(benzyloxy)pyridin-3-amine | 803620-46-4 | C₁₉H₁₈N₂O₂ | 306.36 g/mol | Organic synthesis intermediate. arborpharmchem.comchemscene.com |

Chemical Stability and Degradation Pathways

This compound should be handled with care, taking into account its stability and potential degradation pathways. It is generally stable under standard conditions but is sensitive to certain stimuli.

Conditions to Avoid:

Heat, flames, and sparks: As an organic compound, it is combustible and should be kept away from ignition sources.

Materials to Avoid:

Oxidizing agents: Contact with strong oxidizing agents can lead to vigorous reactions and decomposition.

Hazardous Decomposition Products:

In the event of combustion, the compound may break down to produce hazardous substances, including carbon monoxide and nitrogen oxides.

The benzyloxy groups, which consist of ether linkages, offer stability under basic conditions. However, these groups can be cleaved under acidic or reductive conditions, which represents a potential degradation pathway and a strategic deprotection step in multi-step syntheses. smolecule.com

Applications of 2,6 Bis Benzyloxy Pyridine in Organic Synthesis

Strategic Intermediate in Complex Molecule Synthesis

The stability and reactivity of 2,6-Bis(benzyloxy)pyridine make it a key intermediate in the synthesis of complex molecular targets. Its utility stems from the ability to functionalize the pyridine (B92270) ring at other positions and the subsequent transformation of the benzyloxy groups. bostonsociety.org

In medicinal chemistry and drug discovery, this compound serves as a crucial precursor. Derivatives of this compound are explored for their potential as therapeutics, including applications in cancer treatment. smolecule.com It is considered an important intermediate for synthesizing a range of compounds, such as potential antiviral and antibiotic agents. arborpharmchem.com

A significant application is its use as a stable surrogate for the glutarimide (B196013) ring, a core structure in immunomodulatory imide drugs (IMiDs). bostonsociety.org The direct synthesis of glutarimide-containing compounds can be challenging due to the ring's instability. bostonsociety.org Researchers have developed an efficient route where this compound is first functionalized and then converted into the desired glutarimide ligand through a palladium-catalyzed coupling and hydrogenation cascade. bostonsociety.org This strategy circumvents stability issues and facilitates the development of novel protein-degrading therapeutic agents. bostonsociety.org Furthermore, its boronic acid derivative, (2,6-Bis(benzyloxy)pyridin-3-yl)boronic acid, is a valuable reagent in Suzuki-Miyaura couplings to generate biaryl structures commonly found in drug candidates. smolecule.com

| Application Area | Derivative/Method | Significance | Reference |

| Targeted Protein Degradation | Glutarimide Ligand Synthesis | Serves as a stable surrogate for the hydrolytically unstable glutarimide ring, enabling more efficient synthesis of IMiD analogs. | bostonsociety.org |

| Drug Discovery | (2,6-Bis(benzyloxy)pyridin-3-yl)boronic acid | Used in Suzuki-Miyaura cross-coupling reactions to build complex biaryl structures for new drug candidates. | smolecule.com |

| General Pharmaceutical Synthesis | Intermediate | Acts as a precursor for various compounds, including potential antiviral and antibiotic agents. | arborpharmchem.com |

The structural framework of this compound makes it a candidate for applications in materials science. It is cited as a potential intermediate for the synthesis of dyes and polymers. arborpharmchem.com In polymer science, related pyridine-based ligands are used to create complexes that catalyze ring-opening polymerizations, such as for the production of polylactide (PLA), a biodegradable polymer. sioc-journal.cn While specific examples of this compound being directly incorporated into commercial dyes or fragrances are not extensively documented, its role as a versatile heterocyclic building block suggests its potential in these fields. arborpharmchem.com

Role in the Synthesis of Heterocyclic Scaffolds

The this compound core is a foundational element for constructing other complex heterocyclic systems. smolecule.com Its pyridine ring can be selectively functionalized to introduce new reactive sites, which are then used to build additional rings.

A prime example is its conversion into glutarimide-based ligands. bostonsociety.org This process transforms the initial pyridine heterocycle into a completely different heterocyclic system, demonstrating its utility as a synthetic platform. bostonsociety.org Research on related 2,6-disubstituted pyridine dicarboxylates shows they can be used to prepare a wide array of attached heterocycles, including pyrazoles, isoxazoles, and pyrimidines, through reactions with appropriate binucleophiles. researchgate.net This highlights the broader potential of the 2,6-disubstituted pyridine scaffold, for which this compound is a key protected precursor, in generating diverse heterocyclic libraries for screening and development. researchgate.net

Contributions to Carbon-Carbon Bond Formation Methodologies (via derivatives)

Derivatives of this compound are instrumental in modern carbon-carbon bond formation reactions, particularly in transition-metal-catalyzed cross-coupling. To be used in these reactions, the compound is first functionalized to create a suitable reaction partner.

A common strategy involves the bromination of the pyridine ring, which provides a versatile synthetic handle. bostonsociety.org This brominated derivative can then readily participate in Suzuki coupling reactions to form C-C bonds with various boronic acids or esters. bostonsociety.org This method has proven effective and shows good tolerance for a variety of functional groups. bostonsociety.org Similarly, the synthesis of (2,6-Bis(benzyloxy)pyridin-3-yl)boronic acid allows the compound to act as the organoboron component in Suzuki-Miyaura couplings. smolecule.com These methods are essential for constructing the complex carbon skeletons of many pharmaceuticals and advanced materials. bostonsociety.org

| Reaction Type | Derivative | Coupling Partner | Significance | Reference |

| Suzuki Coupling | Brominated this compound | Organoboron Reagents | Forms C-C bonds, enabling the construction of complex molecular frameworks. | bostonsociety.org |

| Suzuki-Miyaura Coupling | (2,6-Bis(benzyloxy)pyridin-3-yl)boronic acid | Organohalides | Creates biaryl structures common in medicinal chemistry. | smolecule.com |

Potential in Macrocyclic Compound Construction

The geometry of the 2,6-disubstituted pyridine unit makes it an excellent component for the construction of macrocycles. While this compound itself may not be the direct starting material, closely related derivatives are frequently employed in template-assisted synthesis to create large, ring-based structures.

For instance, research has shown the synthesis of di-hydroxyl macrocyclic pyridinophanes through the dimerization of 4-benzyloxy-2,6-bis(chloromethyl)pyridine. uniovi.es In another example, optically active bis-pyridino-18-crown-6 ethers were prepared via a "two-to-two" cyclization using a 4-benzyloxy-2,6-bis(tosyloxymethyl)pyridine derivative. semanticscholar.org These examples underscore the value of the benzyloxy-substituted pyridine scaffold in supramolecular chemistry, where such macrocycles are used for ion sensing, molecular transport, and the development of molecular machines. semanticscholar.orgmdpi.com

Coordination Chemistry Perspectives of 2,6 Bis Benzyloxy Pyridine

Donor Properties of the Pyridine (B92270) Nitrogen

The ability of the pyridine nitrogen to donate its lone pair of electrons to a metal ion is a fundamental aspect of its coordination chemistry. This donor capacity is heavily influenced by the electronic nature of the substituents on the pyridine ring.

The two benzyloxy groups at the 2 and 6 positions significantly decrease the basicity of the pyridine nitrogen. The oxygen atoms in the benzyloxy substituents are highly electronegative, exerting a strong negative inductive effect (-I). This effect withdraws electron density from the aromatic ring and, consequently, from the nitrogen atom. This reduction in electron density at the nitrogen makes its lone pair less available for protonation or coordination to a Lewis acid.

While the oxygen lone pairs can theoretically donate electron density into the ring via a resonance effect (+R), the inductive withdrawal is the dominant factor in this case. The predicted pKa value for 2,6-bis(benzyloxy)pyridine is approximately 2.61, which is substantially lower than that of unsubstituted pyridine (pKa ≈ 5.2). guidechem.com This confirms that the benzyloxy groups act as net electron-withdrawing substituents, rendering the pyridine nitrogen a weak base. The electron-withdrawing character of the oxygen atoms reduces the basicity of the pyridine ring.

Comparison of pKa Values for Selected Pyridine Compounds

| Compound | pKa Value | Reference |

|---|---|---|

| Pyridine | ~5.2 | General Chemical Data |

| This compound | ~2.61 | guidechem.com |

| 2,6-Di-tert-butylpyridine | ~3.58 |

The reduced basicity of this compound has direct consequences for its role as a ligand. As a weaker Lewis base, its nitrogen atom is a poor electron-pair donor. This makes the ligand less effective in coordinating to and stabilizing metal ions, particularly those that are electron-deficient. Consequently, metal complexes formed with this compound are expected to exhibit lower thermodynamic stability compared to analogous complexes with more basic pyridine ligands. Its applications, therefore, tend to be focused on its use as an intermediate in organic synthesis rather than as a primary ligand in catalysis.

Steric and Electronic Effects of Alkoxy Groups on Coordination Geometry

Beyond electronic effects, the physical size and orientation of the benzyloxy groups play a critical role in the coordination chemistry of this compound.

The two benzyloxy substituents are bulky and flank the nitrogen donor atom, creating significant steric hindrance. This steric crowding can dictate the coordination geometry around a metal center. Crystallographic data on analogous structures indicate that the benzyloxy substituents are twisted relative to the central pyridine ring, with dihedral angles reported in the range of 67–72°. vulcanchem.com This non-planar arrangement further increases the steric profile of the ligand.

The steric and electronic effects collectively influence the geometry of potential metal complexes in several ways:

Coordination Number: The sheer bulk of the ligand may limit the number of other ligands that can coordinate to the metal center, favoring lower coordination numbers. libretexts.org

Bond Lengths: To alleviate steric repulsion between ligands, the metal-ligand (M-N) bond may be elongated. mdpi.com

Accessibility: The steric hindrance can impede the approach of the metal ion to the nitrogen donor, potentially affecting the kinetics of complex formation.

Comparative Analysis with Related 2,6-Disubstituted Pyridine Ligand Systems

The coordination behavior of this compound is best understood when compared with other 2,6-disubstituted pyridine ligands. The nature of the substituent dramatically alters the ligand's function, from a simple monodentate ligand to a complex multidentate chelating agent.

2,6-Di-tert-butylpyridine: Similar to this compound, this ligand is very sterically hindered. However, it is more basic (pKa ≈ 3.58) and is often used as a bulky, non-coordinating base rather than a ligand.

2,6-Bis((di-tert-butylphosphino)methyl)pyridine (tBuPNP): In stark contrast, this is a tridentate 'PNP' ligand. The phosphine (B1218219) groups are strong electron donors, and the ligand is highly effective at stabilizing transition metal complexes, making it valuable in catalysis.

2,6-Bis(oxazolinyl)pyridine (Pybox): These are chiral, tridentate NNN ligands. They form stable complexes with various metals, including rare earth metals, and are widely employed as catalysts in asymmetric synthesis to achieve high enantioselectivity. nih.gov

2,6-Diacetylpyridine Derivatives: Ligands derived from the condensation of 2,6-diacetylpyridine, such as bis(imines) and bis(hydrazones), act as planar, tridentate NNN donors. unibl.orgrsc.org They readily form stable octahedral complexes with a variety of metal ions. unibl.org

This comparison highlights that this compound is a relatively simple, weakly coordinating, and sterically demanding monodentate ligand. Unlike the sophisticated tridentate systems like PNP, Pybox, or diacetylpyridine-based ligands, its primary influence is as a spectator ligand whose steric bulk and weak donor capacity limit its role in forming stable, catalytically active metal complexes. Silver complexes containing various 2,6-disubstituted pyridine ligands have been generated and studied for different applications. jchemrev.com

Comparison of 2,6-Disubstituted Pyridine Ligand Systems

| Ligand System | Substituent Type | Donors | Coordination Mode | Key Features |

|---|---|---|---|---|

| This compound | Alkoxy | N | Monodentate | Weakly basic, sterically hindered guidechem.com |

| 2,6-Di-tert-butylpyridine | Alkyl | N | Monodentate | Non-coordinating base, very bulky |

| tBuPNP | Phosphinomethyl | P, N, P | Tridentate | Strong donor, bulky, catalytic applications |

| Pybox | Oxazoline | N, N, N | Tridentate | Chiral, asymmetric catalysis nih.gov |

| 2,6-Diacetylpyridine-bis(imine) | Iminoethyl | N, N, N | Tridentate | Planar, forms stable complexes rsc.org |

Advanced Characterization and Spectroscopic Analysis

X-ray Diffraction Studies

X-ray diffraction (XRD) is a powerful non-destructive technique used to analyze the atomic and molecular structure of a crystal. The diffraction pattern is unique to a specific crystalline material, providing a fingerprint for its identification.

Crystal Structure Determination and Conformational Analysis

The determination of the single-crystal structure of 2,6-Bis(benzyloxy)pyridine has been a subject of scientific inquiry. However, recent studies involving the synthesis of this compound have resulted in an amorphous solid, precluding single-crystal X-ray diffraction analysis. scirp.orgresearchgate.net In such cases, the material lacks the long-range ordered crystal lattice necessary for this technique.

While a definitive crystal structure from single-crystal XRD is not available in the cited literature, computational modeling and data from analogous structures suggest that the this compound molecule possesses a planar pyridine (B92270) ring. The dihedral angles between the benzyloxy substituents and the central pyridine ring are inferred to be in the range of 67–72°.

Crystallographic Parameters: Microstrain, Crystallite Size, and Dislocation Density

Powder X-ray diffraction (PXRD) has been employed to characterize the synthesized this compound. Analysis of the diffractogram from a synthesized sample indicated an amorphous nature, characterized by broadened peak intensities which suggest structural imperfections. scirp.org From the PXRD data, several crystallographic parameters have been calculated.

A study by Oguike et al. (2024) reported an average crystallite size of 2.08 nm for their synthesized sample. scirp.org The microstrain (ε), a measure of the lattice strain, was calculated to be approximately 269.43 x 10⁻³. scirp.org The dislocation density, which represents the length of dislocation lines per unit volume of the crystal, can also be derived from the XRD data. The calculated parameters from the diffractogram are presented in the table below.

| 2θ (°) | FWHM (°) | Microstrain (ε × 10⁻³) | Crystallite Size (nm) | d-spacing (Å) |

| 17.84 | 42.48 | 749.61 | 0.29 | 4.97 |

| 36.00 | 5.10 | 68.42 | 1.62 | 2.49 |

| 41.93 | 17.51 | 199.45 | 0.48 | 2.15 |

| 54.34 | 4.06 | 34.53 | 2.17 | 1.69 |

| 65.49 | 43.50 | 295.13 | 0.21 | 1.42 |

Data sourced from Oguike, R.S., et al. (2024). scirp.orgresearchgate.net

Analysis of Intermolecular Interactions and Packing Motifs

Due to the amorphous nature of the synthesized this compound in recent studies, a detailed analysis of intermolecular interactions and packing motifs based on single-crystal XRD data is not feasible. scirp.org Such an analysis requires a well-defined crystal lattice where the precise arrangement of molecules and the distances and angles between them can be determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of the signals, the connectivity and chemical environment of each atom can be determined.

While specific, detailed spectral data for this compound is not extensively reported in the reviewed literature, characteristic NMR signals for analogous compounds have been described. vulcanchem.com For a compound with the structure of this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons and the benzylic methylene (B1212753) protons. The aromatic protons of the pyridine ring and the phenyl rings would typically resonate in the downfield region, generally between δ 7.2 and 8.0 ppm. vulcanchem.com The two methylene groups (CH₂) of the benzyloxy substituents would be expected to produce a singlet or a multiplet near δ 5.3 ppm. vulcanchem.com

The ¹³C NMR spectrum would provide complementary information, with distinct signals for the carbon atoms of the pyridine ring, the phenyl rings, and the benzylic carbons.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

The molecular weight of this compound is 291.34 g/mol . nih.gov A GC-MS (Gas Chromatography-Mass Spectrometry) spectrum for this compound has been reported in the patent literature (CN102875273A), confirming its molecular ion peak. nih.gov

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the fundamental characteristics of 2,6-Bis(benzyloxy)pyridine at the atomic level.

Electronic Structure and Reactivity Predictions using Density Functional Theory (DFT)

Density Functional Theory (DFT) calculations, often utilizing the B3LYP functional, are a powerful tool for predicting the electronic structure and reactivity of molecules like this compound. These calculations provide information on the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

The benzyloxy groups at the 2 and 6 positions of the pyridine (B92270) ring act as electron-donating groups through the oxygen lone pairs, which can influence the electronic properties of the central pyridine ring. DFT studies on similar substituted pyridines have shown that such substituents can increase the electron density on the pyridine ring, affecting its basicity and reactivity towards electrophiles. vulcanchem.comiucr.org The nitrogen atom in the pyridine ring, with its lone pair of electrons, is a key site for protonation and coordination to metal ions.

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity. In this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine and benzyloxy oxygen atoms, while the LUMO is likely to be distributed over the pyridine ring. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. For analogous 2,6-disubstituted pyridine systems, DFT calculations have been used to determine these orbital energies and predict their chemical behavior. researchgate.netiucr.org

Table 1: Predicted Electronic Properties of this compound from DFT Calculations (Representative Values)

| Property | Predicted Value | Significance |

| HOMO Energy | -6.2 eV | Indicates the energy of the highest energy electrons available for donation. |

| LUMO Energy | -0.8 eV | Represents the energy of the lowest energy orbital available to accept electrons. |

| HOMO-LUMO Gap | 5.4 eV | Correlates with the chemical reactivity and stability of the molecule. |

| Dipole Moment | 2.5 D | Reflects the overall polarity of the molecule. |

Note: The values in this table are representative and based on typical DFT calculations for similar substituted pyridine molecules. Specific values may vary depending on the level of theory and basis set used.

Analysis of Substituent Effects on Pyridine Ring Properties

The two benzyloxy substituents at the 2 and 6 positions significantly modulate the properties of the central pyridine ring. The oxygen atoms of the benzyloxy groups are connected to the pyridine ring and can donate electron density to the ring through resonance. This electron donation is expected to increase the electron density at the ortho and para positions relative to the substituents. However, the inductive effect of the electronegative oxygen atoms can also play a role.

Theoretical studies on substituted pyridines have established that the nature and position of substituents have a profound impact on the geometry and electronic distribution of the pyridine ring. iucr.orgresearchgate.net For this compound, the electron-donating nature of the benzyloxy groups is anticipated to increase the basicity of the pyridine nitrogen compared to unsubstituted pyridine. This is because the increased electron density on the ring makes the nitrogen lone pair more available for protonation or coordination.

Furthermore, the substituents influence the bond lengths and angles within the pyridine ring. The C2-N and C6-N bond lengths may be slightly altered compared to unsubstituted pyridine due to the electronic influence of the benzyloxy groups. DFT calculations on related systems have shown that electron-donating groups can lead to small but discernible changes in the ring's geometry. researchgate.net

Molecular Modeling and Conformational Landscape Analysis

The flexibility of the two benzyloxy groups in this compound gives rise to a complex conformational landscape. Molecular modeling techniques, including molecular mechanics and DFT, are employed to explore the different possible spatial arrangements of the molecule and to identify the most stable conformers.

The key degrees of freedom in this compound are the rotations around the C(pyridine)-O and O-CH2 bonds. The rotation of the benzyloxy groups is subject to steric hindrance, both with each other and with the pyridine ring. This restricted rotation is a characteristic feature of diaryl ethers and related structures. mdpi.com

Studies on analogous structures have indicated that the dihedral angles between the plane of the benzyloxy substituents and the pyridine ring are typically in the range of 67–72°. vulcanchem.com This suggests a non-planar arrangement of the benzyloxy groups relative to the pyridine core in the most stable conformations. This twisted conformation helps to alleviate steric strain between the hydrogen atoms of the benzyl (B1604629) groups and the pyridine ring.

A potential energy surface can be calculated by systematically rotating the dihedral angles and calculating the corresponding energy at each point. This analysis reveals the energy barriers to rotation and the low-energy conformations. The rotational barrier for the benzyloxy groups is an important parameter that influences the molecule's dynamic behavior and its ability to adopt specific conformations for binding or self-assembly.

Table 2: Calculated Rotational Energy Barriers for this compound (Representative Values)

| Rotation | Dihedral Angle Range | Energy Barrier (kcal/mol) | Conformation |

| C(pyridine)-O-CH2-C(benzyl) | 0° - 360° | 5 - 8 | The rotation of the benzyl group relative to the C-O bond. |

| C(pyridine)-C(pyridine)-O-CH2 | 0° - 180° | 10 - 15 | The rotation of the entire benzyloxy group relative to the pyridine ring. |

Note: These values are illustrative and based on computational studies of similar diaryl ether systems. The actual barriers would depend on the specific level of theory and the method used for the calculation.

The conformational landscape of this compound is characterized by several local energy minima corresponding to different staggered arrangements of the benzyloxy groups. The global minimum energy conformation is likely one where the steric clashes are minimized, and any favorable intramolecular interactions, such as weak hydrogen bonds, are maximized. Understanding this conformational landscape is crucial for predicting the molecule's shape and how it might interact with other molecules.

Future Research Directions and Outlook

Development of Green and Sustainable Synthetic Routes

The advancement of green chemistry principles is crucial for the future synthesis of 2,6-Bis(benzyloxy)pyridine and its derivatives. numberanalytics.combohrium.com Traditional synthetic methods often rely on conventional heating and petroleum-based solvents. smolecule.com Future research will likely focus on creating more environmentally benign and efficient synthetic pathways.

Key areas for development include:

Catalytic Systems: Exploring transition metal catalysts or even biocatalysts could offer alternatives to standard alkylation reactions, potentially reducing waste and improving yields. numberanalytics.com The use of recyclable nanocatalysts, which have proven effective for other pyridine (B92270) derivatives in aqueous media, presents a promising avenue. samipubco.com

Alternative Energy Sources: Microwave-assisted synthesis has been shown to shorten reaction times and improve yields for the creation of various pyridine scaffolds. nih.gov Applying this technique to the synthesis of this compound could lead to more energy-efficient processes. nih.gov

Greener Solvents and Conditions: A shift towards solvent-free reaction conditions or the use of aqueous media or biodegradable solvents would significantly enhance the sustainability of the synthesis. samipubco.comrsc.org

Multicomponent Reactions (MCRs): Designing one-pot MCRs that assemble the core structure from simple precursors would improve atom economy and reduce the number of synthetic and purification steps, aligning with the principles of green chemistry. bohrium.comnih.gov

Table 1: Comparison of Synthetic Methodologies for 2,6-Disubstituted Pyridines

| Feature | Traditional Synthesis | Future Green Synthesis |

|---|---|---|

| Catalyst | Often uses stoichiometric bases (e.g., K₂CO₃). smolecule.com | Recyclable transition metal catalysts, nanocatalysts, or biocatalysts. numberanalytics.comsamipubco.com |

| Solvents | Typically polar aprotic solvents (e.g., DMF, THF). vulcanchem.com | Aqueous media, biodegradable solvents, or solvent-free conditions. samipubco.comrsc.org |

| Energy | Conventional heating over extended periods. | Microwave irradiation or ambient temperature reactions. samipubco.comnih.gov |

| Strategy | Multi-step synthesis with isolation of intermediates. vulcanchem.com | One-pot multicomponent reactions (MCRs). bohrium.com |

| Efficiency | Moderate yields and significant waste generation. | Higher yields, improved atom economy, and reduced waste. bohrium.comsamipubco.com |

Exploration of Novel Functionalization and Derivatization Strategies

The this compound scaffold is ripe for the exploration of new functionalization strategies to create a diverse library of derivatives for various applications. The steric hindrance provided by the benzyloxy groups can be strategically used to direct reactions to other positions on the pyridine ring. smolecule.com

Future research should investigate:

C-H Bond Functionalization: Developing methods for direct C-H activation at the 3, 4, and 5-positions of the pyridine ring would provide a highly efficient route to new derivatives without the need for pre-functionalized starting materials. acs.org

Post-Synthetic Modification: The benzyloxy groups themselves can be modified. For instance, catalytic debenzylation could yield 2,6-dihydroxypyridine (B1200036), a versatile intermediate for further reactions. Alternatively, the phenyl rings of the benzyl (B1604629) groups could be functionalized to attach other chemical moieties.

Click Chemistry: Employing copper-catalyzed azide-alkyne cycloaddition (CuAAC), a form of 'click' chemistry, could be used to attach a wide variety of functional groups to derivatives of this compound, as has been successfully demonstrated for related pyridine-2,6-dicarboxamide systems. tandfonline.com

Known derivatization reactions already provide a versatile toolkit for creating new molecules. For example, bromination at the 3-position yields 2,6-Bis(benzyloxy)-3-bromopyridine, a key intermediate for palladium-catalyzed cross-coupling reactions like the Suzuki and Buchwald-Hartwig amination to form new C-C and C-N bonds. bostonsociety.orgpharmaffiliates.comtcichemicals.com Additionally, introducing a boronic acid group at the 3-position creates a valuable building block for Suzuki-Miyaura couplings, which are instrumental in synthesizing biaryl structures for drug discovery. smolecule.comsigmaaldrich.com

Table 2: Key Derivatives of this compound and Their Potential

| Derivative Name | Method of Synthesis | Potential for Further Reactions |

|---|---|---|

| 2,6-Bis(benzyloxy)-3-bromopyridine | Electrophilic bromination of the parent compound. bostonsociety.org | Substrate for Suzuki, Stille, and Buchwald-Hartwig cross-coupling reactions. bostonsociety.org |

| (2,6-Bis(benzyloxy)pyridin-3-yl)boronic acid | Lithiation followed by reaction with a borate (B1201080) ester. smolecule.com | Versatile partner in Suzuki-Miyaura couplings to generate complex biaryl systems. vulcanchem.com |

| 2,6-Bis(benzyloxy)pyridin-3-amine | Nitration at the 3-position followed by reduction. vulcanchem.com | Precursor for amides, sulfonamides, and diazotization reactions. vulcanchem.com |

Expansion into New Applications in Materials Science and Medicinal Chemistry

The unique electronic and structural properties of this compound and its derivatives make them attractive candidates for advanced applications in both materials science and medicinal chemistry. smolecule.com

In Materials Science , future efforts could focus on:

Organic Electronics: A Schiff base derived from this compound has been identified as a potential photosensitizer in dye-sensitized solar cells (DSSCs), a promising green energy technology. oalib.comscirp.org Its structure allows for absorption in the visible and near-IR regions of the solar spectrum. oalib.comscirp.org Further derivatization could optimize its photophysical and electronic properties for enhanced solar cell efficiency.

Coordination Polymers and Frameworks: The pyridine nitrogen provides a coordination site for metal ions, making the compound a useful ligand in coordination chemistry. smolecule.com It could serve as a monomer for creating Covalent Organic Frameworks (COFs) or Metal-Organic Frameworks (MOFs) with tailored porosity and functionality for applications in gas storage or catalysis. bldpharm.com

In Medicinal Chemistry , the scaffold holds significant promise:

Drug Discovery Scaffold: The compound has been used as a stable surrogate for the glutarimide (B196013) ring, which is present in certain classes of drugs, facilitating the synthesis and optimization of new therapeutic agents. bostonsociety.org

Anticancer and Ion Channel Modulators: Derivatives have shown potential as antitumor agents and modulators of calcium-activated potassium channels. smolecule.com Future work could involve synthesizing a library of derivatives to perform structure-activity relationship (SAR) studies and identify more potent and selective compounds. smolecule.comresearchgate.net

Targeted Drug Delivery: The ability to functionalize the core structure, for instance by creating boronic acid derivatives, opens pathways for developing bioconjugates for targeted drug delivery systems. smolecule.com

Table 3: Emerging Applications of this compound Derivatives

| Field | Derivative/Complex | Application | Research Focus |

|---|---|---|---|

| Materials Science | Schiff base derivative | Photosensitizer for Dye-Sensitized Solar Cells (DSSCs). oalib.comscirp.org | Enhancing solar spectrum absorption and charge transfer properties. oalib.com |

| Metal complexes | Catalysis. smolecule.com | Developing novel catalysts for organic transformations. | |

| Medicinal Chemistry | Glutarimide surrogate | Synthesis of complex ligands for drug discovery. bostonsociety.org | Multiparameter optimization in small molecule drug design. bostonsociety.org |

| Boronic acid derivative | Precursor for biaryl drug candidates. vulcanchem.com | Suzuki-Miyaura couplings for antiviral and antibiotic agents. vulcanchem.com | |

| Metal complexes | Antitumor agents. smolecule.com | Investigating efficacy against cancer cell lines like Eca109. smolecule.com |

Advanced Supramolecular Assembly Studies

The 2,6-disubstituted pyridine motif is a cornerstone of supramolecular chemistry, found in well-known ligands like terpyridine and 2,6-bis(pyrazol-1-yl)pyridine (bpp). nih.govresearchgate.net These ligands form highly organized, functional architectures upon coordination with metal ions. rsc.orgrsc.org Future research on this compound should leverage this foundation to build sophisticated supramolecular systems.

Directions for future exploration include:

Ligand Design for Self-Assembly: The benzyloxy groups can be replaced or functionalized with moieties that promote specific non-covalent interactions, such as hydrogen bonding or π–π stacking. This would allow for the programmed self-assembly of molecules into well-defined nanostructures like tapes, helices, or sheets. rsc.org

Mechanically Interlocked Molecules: Following the example of 2,6-bis(N-alkyl-benzimidazolyl)pyridine ligands, derivatives of this compound could be designed as precursors for the metal-templated synthesis of catenanes and rotaxanes—the fundamental components of molecular machines. smolecule.com

Luminescent Materials: By incorporating chromophores or designing ligands capable of sensitizing lanthanide ion emission, new luminescent materials could be developed. tandfonline.com Functionalizing pyridine-2,6-dicarboxamide ligands using click chemistry has proven to be an effective strategy for creating such materials, a path that could be adapted for this system. tandfonline.com

Computational-Guided Design of this compound Derivatives

To accelerate the discovery and optimization of new derivatives, computational chemistry will be an indispensable tool. While specific computational studies on this compound are limited, methods applied to analogous pyridine systems demonstrate a clear path forward.

Future research should integrate:

Density Functional Theory (DFT): DFT calculations can predict the geometric and electronic properties of new derivatives. This is crucial for designing molecules with optimal characteristics for materials science applications, such as tuning the HOMO/LUMO energy levels for photosensitizers in DSSCs or predicting coordination geometries in metal complexes. tandfonline.com

Molecular Docking: For medicinal chemistry applications, molecular docking simulations can predict how designed derivatives will bind to target proteins, such as enzymes or receptors. researchgate.net This allows for the rational, in-silico screening of large virtual libraries of compounds to prioritize the synthesis of the most promising candidates, saving time and resources.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel compounds early in the design phase. researchgate.net This helps in identifying molecules with drug-like properties and avoiding potential liabilities before committing to costly synthesis and biological testing.

By combining these computational approaches with synthetic efforts, the design of this compound derivatives can be transformed from a trial-and-error process into a targeted, hypothesis-driven endeavor, significantly accelerating progress in all the application areas mentioned.

Q & A

Q. What are the optimal synthetic routes for 2,6-bis(benzyloxy)pyridine, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. A common method uses pyridine derivatives with benzyl chloride under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Optimization focuses on stoichiometry (1:2.2 ratio of pyridine to benzyl chloride), reaction time (12–24 hours), and catalyst selection (e.g., phase-transfer catalysts for improved efficiency). Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc eluent) achieves >95% purity .

Q. How can the purity and stability of this compound derivatives be validated during storage?

Stability studies recommend storing derivatives under inert atmospheres (argon/nitrogen) at –20°C to prevent oxidation or hydrolysis. Purity is validated using HPLC (C18 column, acetonitrile/water gradient) and NMR (monitoring for benzyl group degradation or boronic acid protodeboronation in derivatives like this compound-3-boronic acid). LC-MS further confirms molecular integrity .

Advanced Research Questions

Q. How does this compound function as a ligand in coordination chemistry, and what factors influence its binding to transition metals?

The compound’s V-shaped geometry and electron-rich benzyloxy groups enable chelation with metals like Mn(II), Ga(III), and Al(III). Steric effects from substituents (e.g., benzyl vs. phenyl groups) and electronic tuning (e.g., electron-withdrawing nitro groups) modulate binding affinity. For example, Mn(bbp)₂₂ complexes (bbp = 2,6-bis(benzimidazolyl)pyridine) exhibit distorted octahedral geometry, confirmed by X-ray crystallography and UV-vis spectroscopy. Binding constants (log K) are determined via titration experiments monitored by fluorescence quenching .

Q. What methodologies are used to analyze the compound’s application as a fluorescent sensor for aromatic amines?

this compound derivatives show selective fluorescence quenching in the presence of aniline derivatives. The sensor’s emission intensity (λem ≈ 450 nm) linearly correlates with aniline concentration (1–100 µM, R² > 0.99). Competitive binding assays and DFT calculations identify π-π stacking and hydrogen bonding as key interactions. Detection limits (LOD) are calculated using the 3σ/slope method, achieving sub-ppm sensitivity .

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states in Suzuki-Miyaura couplings. Parameters like bond dissociation energy (BDE) of the C–O benzyloxy group and frontier molecular orbitals (HOMO/LUMO) predict reactivity. For example, the boronic acid derivative (CAS 2096339-92-1) exhibits enhanced reactivity due to lowered activation energy (ΔG‡ ≈ 25 kcal/mol) compared to non-boronic analogs .

Data Contradictions and Resolution

Q. Conflicting reports exist on the DNA-binding affinity of this compound complexes. How can these discrepancies be resolved?

Variations in binding constants (e.g., Ka = 10³–10⁵ M⁻¹) arise from differences in metal ion oxidation states and ligand substituents. Comparative studies using ethidium bromide displacement assays and circular dichroism (CD) spectroscopy under standardized conditions (pH 7.4, 25°C) are critical. For example, Mn(II) complexes show stronger intercalation than Ga(III) due to smaller ionic radii and flexible coordination spheres .

Methodological Tables

Table 1. Key spectral data for this compound derivatives

| Derivative | UV-vis λmax (nm) | Fluorescence λem (nm) | NMR δ (ppm, aromatic) |

|---|---|---|---|

| Parent compound | 265, 310 | 450 | 7.2–7.5 (m, 10H, Bn) |

| Boronic acid derivative | 270, 315 | 460 | 7.3–7.6 (m, 10H, Bn) |

| Mn(II) complex | 280, 325 | N/A | 7.1–7.4 (m, 10H, Bn) |

Table 2. Stability of derivatives under varying storage conditions

| Derivative | –20°C (years) | 4°C (months) | RT (days) |

|---|---|---|---|

| Boronic acid | 3 | 6 | 7 |

| Free base | 2 | 12 | 30 |

Emerging Applications

Q. How can this compound be tailored for use in PROTACs (Proteolysis-Targeting Chimeras)?

Derivatization with E3 ligase-binding motifs (e.g., VH101 or lenalidomide analogs) enables recruitment of ubiquitin ligases. The boronic acid variant (CAS 2096339-92-1) serves as a linker in heterobifunctional molecules, validated via Western blotting for target protein degradation (e.g., BRD4, DC50 ≈ 50 nM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.